N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by three key structural motifs:
- 2,3-Dihydro-1,4-benzodioxin moiety: A bicyclic ether ring system known for enhancing metabolic stability and bioavailability in drug-like molecules .
- Acetamide linker: Connects the benzodioxin group to the sulfanyl-pyrimidinone component, facilitating interactions with biological targets via hydrogen bonding .
- Sulfanyl-pyrimidinone core: The pyrimidinone ring substituted with a 4-methylbenzenesulfonyl group and sulfur atom may confer enzymatic inhibition (e.g., kinase or protease) or antimicrobial activity, as seen in structurally related compounds .
Properties
Molecular Formula |
C21H19N3O6S2 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N3O6S2/c1-13-2-5-15(6-3-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-4-7-16-17(10-14)30-9-8-29-16/h2-7,10-11H,8-9,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
GBVVQBACRJTBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the pyrimidinyl group via a nucleophilic substitution reaction. The final step involves the coupling of the benzodioxin and pyrimidinyl intermediates through a sulfanyl linkage, forming the acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, primarily focusing on the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfonamide and acetamide moieties. The process typically includes:
- Formation of the Benzodioxin Derivative : Starting with 2,3-dihydrobenzo[1,4]dioxin-6-amine, which is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to form the sulfonamide derivative.
- Acetamide Formation : The resulting sulfonamide is further reacted with various bromoacetamides to obtain the target compound. This step often utilizes solvents like DMF (dimethylformamide) and bases such as lithium hydride to facilitate the reaction .
Enzyme Inhibition
Research indicates that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide exhibits significant enzyme inhibitory properties. Specifically:
- Alpha-glucosidase Inhibition : This compound has been tested for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption .
- Acetylcholinesterase Inhibition : Additionally, it has shown potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of Alzheimer's disease (AD), as it may help improve cognitive function by increasing acetylcholine levels in the brain .
Therapeutic Potential
The therapeutic applications of this compound are promising:
Antidiabetic Agents
Due to its alpha-glucosidase inhibitory activity, this compound could be developed as a novel antidiabetic agent. By preventing postprandial hyperglycemia through delayed carbohydrate digestion and absorption, it may serve as an effective treatment option for patients with T2DM.
Neuroprotective Agents
The acetylcholinesterase inhibitory activity suggests potential use in treating neurodegenerative diseases such as Alzheimer's. By enhancing cholinergic transmission in the brain, it may help alleviate symptoms associated with cognitive decline.
Case Studies and Research Findings
A study published in Brazilian Journal of Pharmaceutical Sciences evaluated several derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) for their enzyme inhibitory activities. The findings demonstrated that certain derivatives possess significant inhibitory effects against both alpha-glucosidase and acetylcholinesterase enzymes .
Another investigation highlighted the synthesis and characterization of various benzodioxane derivatives and their pharmacological evaluations. These studies support the notion that modifications to the benzodioxane structure can enhance biological activity and selectivity towards specific targets .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress pathways. It may also interact with cellular receptors, leading to changes in cell signaling and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and oxidative damage.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Estimated based on molecular formula.
Key Observations:
Antimicrobial Activity: The target compound’s pyrimidinone-sulfonyl group may enhance activity compared to oxadiazole derivatives (e.g., 8a-k), as sulfonyl groups improve target binding via polar interactions . The 4-methylbenzenesulfonyl substituent could offer reduced toxicity compared to the 4-chlorophenylsulfonyl group in 7l, as chloro substituents often increase metabolic reactivity .
Anti-inflammatory Potential: Unlike the carboxylic acid derivative (), the acetamide linker in the target compound may reduce gastrointestinal irritation, a common issue with acidic anti-inflammatory agents .
Synthetic Flexibility :
- The sulfanyl-acetamide scaffold allows modular substitution, as demonstrated in and , where varying electrophiles (e.g., oxadiazoles, sulfonamides) yield diverse bioactive derivatives .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
*Calculated using fragment-based methods.
- Lipophilicity : The target compound’s logP (~2.8) suggests moderate membrane permeability, balancing absorption and solubility.
- Polar Surface Area : A higher PSA (~110 Ų) may limit blood-brain barrier penetration, reducing central nervous system side effects .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its enzymatic inhibition, cytotoxicity, and overall medicinal properties.
Synthesis and Characterization
The synthesis of the compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine and 4-methylbenzenesulfonyl chloride. The reaction conditions typically include alkaline media and monitoring via thin-layer chromatography (TLC). The final product is characterized using various techniques including NMR and mass spectrometry to confirm its structure and purity .
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as:
- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can aid in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption.
- Acetylcholinesterase : This enzyme is involved in neurotransmission. Inhibition may have implications for treating Alzheimer's disease (AD) .
The inhibition potency varies based on structural modifications, particularly the sulfonamide group which enhances binding affinity to the active sites of these enzymes.
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
These studies suggest that the introduction of specific substituents can significantly enhance the anti-proliferative activity of the compound.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be explained through its structure:
- Dihydropyrimidine Core : The presence of a dihydropyrimidine moiety is critical for its anticancer activity.
- Sulfonamide Group : Enhances enzyme inhibition and contributes to the overall pharmacological profile.
- Hydrophobic Interactions : The benzodioxane structure provides hydrophobic character which is beneficial for cellular uptake .
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- A study on related dihydropyrimidinones reported significant anticancer activity in glioma models, highlighting the importance of structural modifications for enhancing efficacy .
- Another investigation focused on antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating that compounds with similar frameworks exhibited comparable or superior activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide?
- Answer : The compound is synthesized via a multi-step protocol:
- Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate .
- Step 2: Substitute the N-position with 2-bromo-N-(substituted-phenyl)acetamides in DMF using LiH as a base catalyst (3–4 hours, 25°C). Reaction progress is monitored via TLC .
- Yield optimization: Maintain stoichiometric control (1:1.05 molar ratio of intermediate to alkylating agent) and use inert atmospheres to prevent side reactions .
Q. How are structural and purity characteristics confirmed for this compound?
- Answer : Use a combination of:
- 1H-NMR : Verify aromatic protons (δ 6.8–7.5 ppm for benzodioxin and sulfonyl groups) and acetamide NH signals (δ 9.2–10.1 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, 1350–1150 cm⁻¹) and carbonyl (C=O, 1680–1700 cm⁻¹) stretches .
- CHN Analysis : Validate elemental composition (e.g., C: 62.23%, H: 5.43%, N: 5.81% for derivative 7a) .
Q. What preliminary biological assays are recommended for screening this compound?
- Answer : Prioritize enzyme inhibition assays:
- α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside as a substrate; measure IC₅₀ values (e.g., 81.12–86.31 μM for active derivatives) .
- Lipoxygenase Inhibition : Monitor absorbance at 234 nm for conjugated diene formation; report % inhibition at fixed concentrations (e.g., 100 μM) .
- Statistical rigor : Perform triplicate experiments with SEM <5% and validate against reference standards (e.g., acarbose for α-glucosidase) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) on the phenylacetamide moiety to enhance enzyme binding via polar interactions .
- Stereoelectronic analysis : Use DFT calculations to map electron density at the sulfonyl and acetamide groups, correlating with inhibitory potency .
- Bioisosteric replacements : Replace the dihydropyrimidinone core with triazoles or thiadiazoles to assess scaffold flexibility .
Q. What computational strategies are effective for predicting binding modes with enzyme targets?
- Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase (PDB: 2ZE0). Focus on hydrogen bonding with catalytic residues (Asp349, Arg439) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes; analyze RMSD and binding free energy (MM-PBSA) .
Q. How should contradictory bioactivity data between studies be resolved?
- Answer :
- Reproducibility checks : Validate assay conditions (pH, temperature, enzyme source) across labs. For example, α-glucosidase from Saccharomyces cerevisiae vs. mammalian sources may yield divergent IC₅₀ values .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges, substituent effects) using statistical tools like ANOVA to identify outliers or confounding variables .
Q. What experimental design principles optimize yield and purity in scaled synthesis?
- Answer :
- Factorial design : Apply a 2³ factorial matrix (factors: reaction time, temperature, catalyst loading) to identify critical parameters. Use ANOVA to rank effects .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
